REACTION_CXSMILES
|
C1(O)CCCCC1.CN(C)[C:10]1[CH:11]=[C:12](CO)[CH:13]=[CH:14][CH:15]=1.[Br:19][C:20]1[C:21]([Cl:27])=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1.CC1(C)C(C)(C)OB(C2C=NNC=2)O1>>[Br:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][CH:10]2[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]2)[C:21]=1[Cl:27]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C=CC1)CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1)OC1CCCCC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |